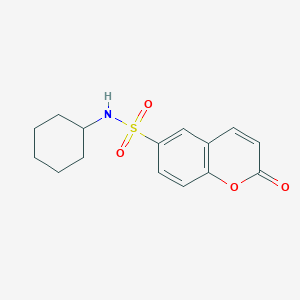

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

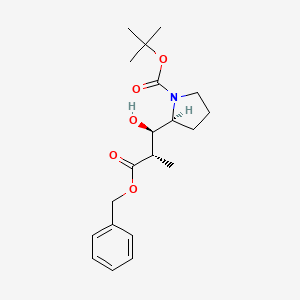

A series of new coumarin-6-sulfonamides, including “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide”, have been synthesized as potential antibacterial agents . The reaction of coumarin with chlorosulfonic acid was found to yield the corresponding coumarin sulfonyl chloride . In the next step, coumarin sulfonyl chloride was reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides in good to excellent yields .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” has been elucidated by IR, 1H NMR, and 13C NMR spectroscopy and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” involve the reaction of coumarin with chlorosulfonic acid to yield the corresponding coumarin sulfonyl chloride . This is then reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides .科学的研究の応用

Antimicrobial and Antitumor Agents

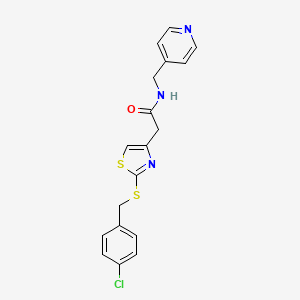

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been explored for their potential as antimicrobial and antitumor agents. A study by Okasha et al. (2019) synthesized novel sulfonamide compounds with a chromene azo motif, which showed promising antibacterial, antifungal, and cytotoxic screening against cancer cell lines like HCT-116, HepG-2, and MCF-7. These compounds also demonstrated inhibitory effects against HDAC classes and Tubulin polymerization, indicating potential as antitumor drug candidates (Okasha et al., 2019).

Synthesis and Evaluation of Derivatives for Antimicrobial Activities

Research by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety. These were primarily aimed for use as antimicrobial agents. The study reported the successful synthesis of various derivatives, such as thiazole, pyridone, and chromene, with sulfonamide moieties. The in vitro antibacterial and antifungal activities of these compounds showed promising results (Darwish et al., 2014).

Potential in Photophysics and Photochemistry

Lenoble and Becker (1986) explored the photophysics and photochemistry of chromenes, including derivatives like N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide. Their study examined natural and synthetic chromenes, focusing on their triplet transients, photochromism, and fluorescence lifetimes. Such research highlights the potential application of these compounds in areas like photochemical sensors or optical devices (Lenoble & Becker, 1986).

Catalysis and Synthesis

A study by Khalil, Atashrazm, and Rasoulian (2019) discussed the use of N-sulfonated cyclohexylhydantoin in catalysis, particularly for the synthesis of chromene derivatives. This highlights the potential of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide in facilitating chemical reactions, particularly in solvent-free conditions, which could be significant in green chemistry applications (Khalil, Atashrazm, & Rasoulian, 2019).

作用機序

While the specific mechanism of action for “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” is not mentioned, it is known that coumarins and sulfonamide derivatives have been identified as antibacterial agents . They have bacterial-growth inhibitory potential, particularly against Gram-positive species .

将来の方向性

特性

IUPAC Name |

N-cyclohexyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-10,12,16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHIGHLUMBOPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

![Tert-butyl 5-[(2-chloroacetyl)-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2829477.png)

![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2829478.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2829483.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2829485.png)